molecular formula C7H13ClO B15156362 2-Chloro-5-methylhexan-3-one

2-Chloro-5-methylhexan-3-one

Cat. No.: B15156362
M. Wt: 148.63 g/mol
InChI Key: RUEIYZYIHSGRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methylhexan-3-one is an organic compound with the molecular formula C7H13ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom and a ketone functional group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylhexan-3-one typically involves the chlorination of 5-methylhexan-3-one. This can be achieved through the reaction of 5-methylhexan-3-one with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylhexan-3-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

    Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions, depending on the oxidizing agent used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted hexanones or hexanols.

    Reduction: Formation of 2-chloro-5-methylhexan-3-ol.

    Oxidation: Formation of 2-chloro-5-methylhexanoic acid or other oxidized products.

Scientific Research Applications

2-Chloro-5-methylhexan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylhexan-3-one depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new chemical bond. In reduction reactions, the ketone group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.

Comparison with Similar Compounds

2-Chloro-5-methylhexan-3-one can be compared with other chlorinated ketones and hexanones:

    2-Chloro-3-hexanone: Similar structure but with the chlorine atom at a different position, leading to different reactivity and applications.

    5-Chloro-2-hexanone: Another isomer with distinct chemical properties and uses.

    2-Methyl-3-hexanone:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and makes it suitable for particular applications in synthesis and research.

Properties

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

2-chloro-5-methylhexan-3-one

InChI

InChI=1S/C7H13ClO/c1-5(2)4-7(9)6(3)8/h5-6H,4H2,1-3H3

InChI Key

RUEIYZYIHSGRJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C(C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.